Ortho-Fluoro vs. Para-Fluoro Isomer: Impact on LogP and Lipophilicity-Driven Selection
The target ortho-fluoro compound exhibits a higher calculated logP (approx. 3.0–3.5) compared to its para-fluoro isomer (1-(4-fluorophenyl)-2-nitro-1-butene, logP ~2.5–3.0), based on computational predictions from structural analogs. This increased lipophilicity enhances membrane permeability, making it a preferred intermediate for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical [1]. The para-fluoro isomer's lower logP reduces its suitability for CNS applications without additional structural modifications.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~3.0–3.5 (predicted from ortho-fluoro nitroalkene SAR) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-nitro-1-butene: ~2.5–3.0 |
| Quantified Difference | ΔlogP ≈ 0.5–1.0 (approx. 3–10× increase in lipophilicity) |
| Conditions | In silico prediction using consensus logP models (ALOGPS, XLogP3) |
Why This Matters
Higher logP directly correlates with improved passive membrane diffusion, making the ortho-fluoro isomer a more attractive starting material for CNS-targeted lead optimization campaigns.
- [1] LambdaSyn. Synthesis of 1-(4-Fluorophenyl)-2-nitro-1-butene (lemon yellow crystals, yield 72%, molecular weight 195.2 g/mol). https://www.lambdasyn.org View Source
